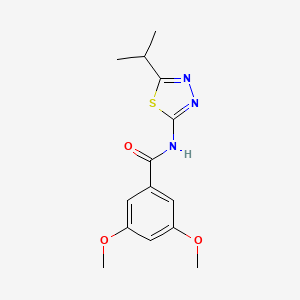![molecular formula C18H17NO2S B5508196 2-(3-methylphenyl)-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5508196.png)
2-(3-methylphenyl)-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(3-methylphenyl)-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one” belongs to a class of organic compounds known as thieno[3,2-d]pyrimidines . These are polycyclic aromatic compounds containing a thiophene ring fused to a pyrimidine ring .
Synthesis Analysis
The synthesis of thieno[3,2-d]pyrimidines usually involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . The introduction of a cycloaliphatic five- or six-membered ring fused at the thiophene was favorable for CEase inhibition .Molecular Structure Analysis
The molecular structure of thieno[3,2-d]pyrimidines is characterized by a thiophene ring fused to a pyrimidine ring . The introduction of a cycloaliphatic five- or six-membered ring fused at the thiophene was favorable for CEase inhibition .Chemical Reactions Analysis
Thieno[3,2-d]pyrimidines can undergo various chemical reactions, including cyclization, N-methylation, and condensation .Applications De Recherche Scientifique
Synthesis and Enzyme Inhibition
A study conducted by Pietsch and Gütschow (2005) described the synthesis of thieno[1,3]oxazin-4-ones and their investigation as inhibitors of cholesterol esterase (CEase) and acetylcholinesterase (AChE). They found that introducing a cycloaliphatic ring fused at the thiophene improved CEase inhibition. One compound, in particular, exhibited significant inhibitory activity with a Ki value of 630 nM, demonstrating low susceptibility to CEase-catalyzed degradation, although it did not inhibit AChE. This highlights the compound's specificity and potential therapeutic applications in diseases associated with cholesterol esterase activity (Pietsch & Gütschow, 2005).
Photocatalytic Oxidation of Amines
Another research led by Nitta et al. (2005) explored the synthesis and properties of related compounds, focusing on their ability to induce photo-induced autorecycling oxidation of amines. This study showcased the compound's utility in oxidative organic transformations, providing a novel approach to amine oxidation under aerobic and photo-irradiation conditions, which could be of significant interest for synthetic chemistry applications (Nitta et al., 2005).
Chemical Rearrangements and Applications
Research by Sato et al. (1998) on the reaction of benzo[b]cyclohepta[e][1,4]oxazine with α,γ-diamines revealed the formation of hydro-1,3-diazines, indicating a peculiar reactivity profile that could be exploited in the synthesis of novel heterocyclic compounds with potential biological activity (Sato, Seshimo, & Tsunetsugu, 1998).
Novel Tetrahydrobenzo[b]thiophene Derivatives
Abdalha et al. (2011) discussed the synthesis of new tetrahydrobenzo[b]thiophene derivatives under microwave irradiation, including carboxamide derivatives and pyrimidine derivatives, showcasing the versatility of this chemical structure in synthesizing compounds that could have a range of scientific applications, from materials science to potentially bioactive molecules (Abdalha, Abou El-Regal, El-Kassaby, & Ali, 2011).
Orientations Futures
The future directions in the research of thieno[3,2-d]pyrimidines could involve the synthesis of new derivatives and the investigation of their biological activities . The antiproliferative activity of compounds against various cancer cell lines and the toxicity against HEK293T cells could be evaluated .
Propriétés
IUPAC Name |
5-(3-methylphenyl)-4-oxa-8-thia-6-azatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2S/c1-11-6-5-7-12(10-11)16-19-17-15(18(20)21-16)13-8-3-2-4-9-14(13)22-17/h5-7,10H,2-4,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWEIJOXSWGAPCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=C(C4=C(S3)CCCCC4)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methylphenyl)-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}-3,5,7-trimethyl-1H-indole-2-carboxamide](/img/structure/B5508114.png)
![1-(1-{2-[(3S*,4R*)-3-(dimethylamino)-4-(4-methylphenyl)-1-pyrrolidinyl]-2-oxoethyl}-3,5-dimethyl-1H-pyrazol-4-yl)ethanone](/img/structure/B5508117.png)
![2-(2-chlorophenyl)-4-[4-(dimethylamino)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B5508123.png)
![8-fluoro-N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methyl-2-quinolinecarboxamide](/img/structure/B5508130.png)
![3-(4-methyl-1,3-thiazol-5-yl)-N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}propanamide](/img/structure/B5508149.png)



![5-[(5-methyl-3-isoxazolyl)amino]-5-oxopentanoic acid](/img/structure/B5508165.png)
![3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(2-thienylcarbonyl)-1-piperazinyl]pyridazine](/img/structure/B5508167.png)
![N-[4-(aminosulfonyl)phenyl]-3-nitrobenzamide](/img/structure/B5508188.png)
![1-cyclopentyl-5-oxo-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5508190.png)
![2-(4-{6-[(pyridin-3-ylmethyl)amino]-1H-pyrrolo[2,3-b]pyridin-4-yl}phenoxy)acetamide](/img/structure/B5508192.png)
